
2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine is an organic compound that features a thiophene ring substituted with a chlorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene, which is commercially available.
Methoxylation: The 2-chlorothiophene undergoes a methoxylation reaction to introduce the methoxy group at the 2-position.
Amination: The methoxylated intermediate is then subjected to amination to introduce the amine group at the ethan-1-amine position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorothiophen-3-yl)ethan-1-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-Bromothiophen-3-yl)-2-methoxyethan-1-amine: Substitution of chlorine with bromine can alter the compound’s properties.
2-(2-Chlorothiophen-3-yl)-2-hydroxyethan-1-amine: The presence of a hydroxyl group instead of a methoxy group can influence its chemical behavior.
Uniqueness
2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a methoxy group and an amine group on the thiophene ring distinguishes it from other similar compounds and may enhance its utility in various applications.
Properties
Molecular Formula |
C7H10ClNOS |
|---|---|
Molecular Weight |
191.68 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H10ClNOS/c1-10-6(4-9)5-2-3-11-7(5)8/h2-3,6H,4,9H2,1H3 |
InChI Key |
SEAQDDBKDDTBFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=C(SC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13298792.png)
![6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13298795.png)
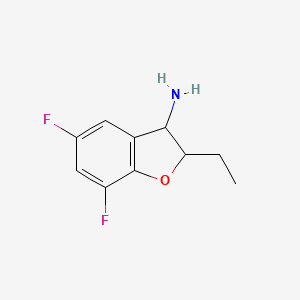
![4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13298803.png)
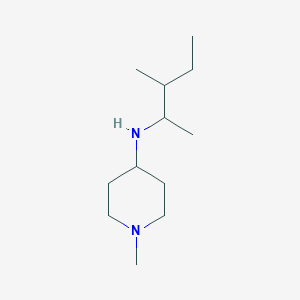
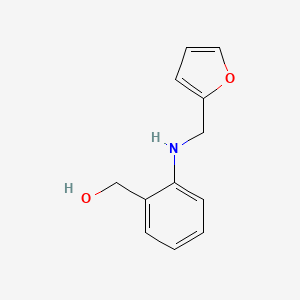

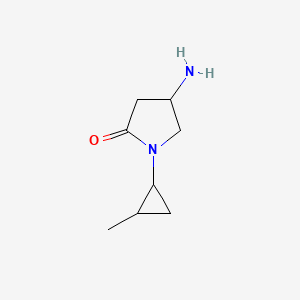
![5-[(Benzyloxy)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13298830.png)
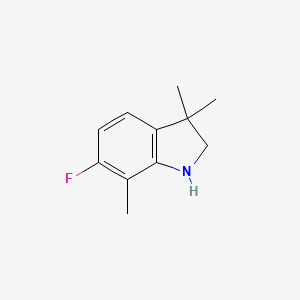

amine](/img/structure/B13298857.png)
![2-(But-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13298860.png)

